molecular formula C14H19ClN2O2 B13766894 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride CAS No. 7041-77-2

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride

Cat. No.: B13766894
CAS No.: 7041-77-2
M. Wt: 282.76 g/mol
InChI Key: IZAHSHCAKIINTB-UHFFFAOYSA-N
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Description

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: A compound with a similar dimethylaminopropyl group.

    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Another compound with a dimethylaminopropyl group, used as a crosslinking agent.

Uniqueness

3-Phenyl-5-(1-hydroxy-3-dimethylaminopropyl)isoxazole hydrochloride is unique due to its combination of the isoxazole ring with the phenyl, hydroxy, and dimethylaminopropyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

7041-77-2

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

[3-hydroxy-3-(3-phenyl-1,2-oxazol-5-yl)propyl]-dimethylazanium;chloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-16(2)9-8-13(17)14-10-12(15-18-14)11-6-4-3-5-7-11;/h3-7,10,13,17H,8-9H2,1-2H3;1H

InChI Key

IZAHSHCAKIINTB-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC(C1=CC(=NO1)C2=CC=CC=C2)O.[Cl-]

Origin of Product

United States

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